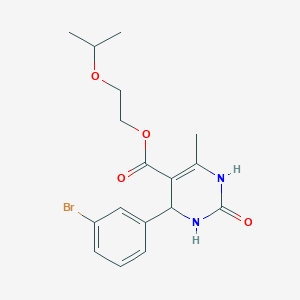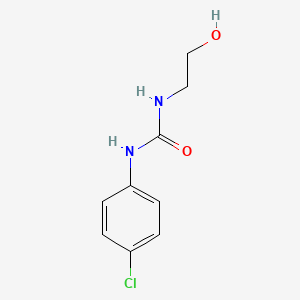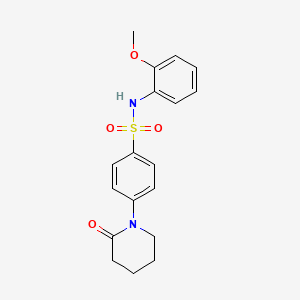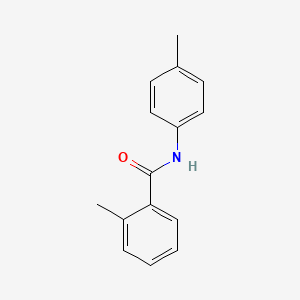![molecular formula C21H24ClN3O4 B4887691 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4887691.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide
描述
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that regulate gene expression by removing acetyl groups from histones. ACY-1215 has been shown to have potential as a therapeutic agent in cancer and neurodegenerative diseases.
作用机制
The mechanism of action of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide is through the inhibition of HDAC6, which leads to the accumulation of acetylated proteins in cells. HDAC6 is involved in the regulation of many cellular processes, including protein degradation, cell motility, and stress response. By inhibiting HDAC6, this compound affects these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells by reducing the expression of anti-apoptotic proteins and increasing the expression of pro-apoptotic proteins. In animal models of neurodegenerative diseases, this compound has been shown to improve motor function and reduce the accumulation of toxic proteins in the brain.
实验室实验的优点和局限性
One of the advantages of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide is its specificity for HDAC6, which reduces the potential for off-target effects. This compound is also well-tolerated in preclinical studies, with no significant toxicity reported. However, one limitation of this compound is its poor solubility, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide. One potential application is in combination therapy with other anti-cancer agents to enhance its efficacy. Studies are also needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Furthermore, the development of more potent and selective HDAC6 inhibitors is an area of active research. Finally, the potential use of this compound in other disease areas, such as inflammatory diseases and infectious diseases, should be explored.
Conclusion
In conclusion, this compound is a promising therapeutic agent with potential applications in cancer and neurodegenerative diseases. Its mechanism of action through the inhibition of HDAC6 has been extensively studied, and preclinical studies have shown its efficacy and safety. However, further research is needed to optimize its use in clinical trials and explore its potential in other disease areas.
科学研究应用
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(3-pyridinyloxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has potent anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
属性
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-(2-pyridin-3-yloxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-15(26)25-10-6-17(7-11-25)29-20-5-4-16(22)13-19(20)21(27)24-9-12-28-18-3-2-8-23-14-18/h2-5,8,13-14,17H,6-7,9-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCDPVOLDFSEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCCOC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4887631.png)
![4-benzyl-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B4887635.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide](/img/structure/B4887652.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B4887659.png)
![1-{[1-(cyclopropylcarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B4887674.png)

amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4887683.png)

![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![3-benzyl-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4887704.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)
